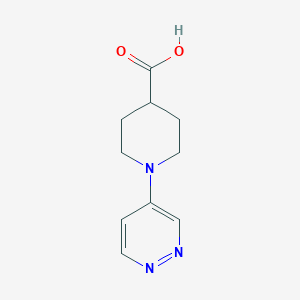

1-Pyridazin-4-ylpiperidine-4-carboxylic acid

Overview

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . For instance, Gharpure et al. described piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Molecular Structure Analysis

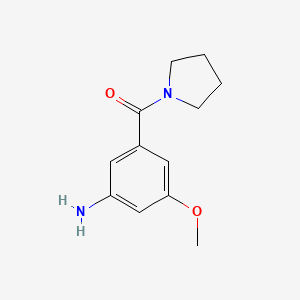

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

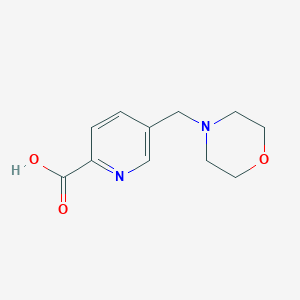

Synthesis and Biological Activities of Pyridazine Derivatives

Pyridazine and its derivatives, which include the structural framework of 1-Pyridazin-4-ylpiperidine-4-carboxylic acid, have been extensively studied for their synthesis methods and biological activities. These compounds exhibit a variety of biological activities, particularly related to the cardiovascular system. The synthesis of pyridazine derivatives often involves the addition of hydrazine or its derivative to a suitably substituted carbon chain, leading to compounds with significant biological potential (Jakhmola et al., 2016).

Levulinic Acid in Drug Synthesis

Levulinic acid, a biomass-derived chemical, has shown potential in drug synthesis, including the development of compounds similar to 1-Pyridazin-4-ylpiperidine-4-carboxylic acid. Its derivatives can be used to synthesize a variety of value-added chemicals, demonstrating flexibility, diversity, and a unique capacity in drug synthesis. This approach reduces the cost of drug synthesis and simplifies complex synthesis steps (Zhang et al., 2021).

Antioxidant, Antimicrobial, and Cytotoxic Activity

The study of natural carboxylic acids, which includes compounds structurally related to 1-Pyridazin-4-ylpiperidine-4-carboxylic acid, has revealed significant antioxidant, antimicrobial, and cytotoxic activities. These activities are influenced by structural differences, with some derivatives exhibiting higher bioactivity compared to others. This highlights the potential of these compounds in various therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Inhibition by Carboxylic Acids

Understanding the inhibition mechanisms of carboxylic acids, including those structurally related to 1-Pyridazin-4-ylpiperidine-4-carboxylic acid, is crucial for developing robust microbial strains for industrial applications. These acids, derived from renewable sources, can inhibit microbial growth at concentrations lower than desired yields, highlighting the need for metabolic engineering strategies to increase microbial tolerance (Jarboe et al., 2013).

properties

IUPAC Name |

1-pyridazin-4-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-2-5-13(6-3-8)9-1-4-11-12-7-9/h1,4,7-8H,2-3,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRJCGCDHLGSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CN=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyridazin-4-ylpiperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1459069.png)

![Benzoic acid, 3-[(hydroxyamino)iminomethyl]-, methyl ester](/img/structure/B1459075.png)